An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylisoxazol-5-yl)propan-1-ol, with the CAS number 105658-49-9, is a heterocyclic compound featuring a 3-methylisoxazole core linked to a propan-1-ol side chain at the 5-position.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities.[3][4] Isoxazole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[5] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the isoxazole nitrogen and oxygen) in 3-(3-Methylisoxazol-5-yl)propan-1-ol suggests its potential for forming specific interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data for characterization, and a discussion of the potential applications of this compound in the context of drug discovery and development.
Chemical and Physical Properties
While comprehensive experimental data for 3-(3-Methylisoxazol-5-yl)propan-1-ol is not extensively reported in publicly available literature, its fundamental properties can be summarized from available sources and theoretical calculations.
| Property | Value | Source |
| CAS Number | 105658-49-9 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| IUPAC Name | 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | [1] |
| Synonyms | 3-(3-Methyl-5-isoxazolyl)-1-propanol, 3-Methyl-5-isoxazolepropanol | [1] |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents. |
Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol
A highly plausible and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] For the synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol, the logical precursors would be acetonitrile oxide (the 1,3-dipole) and pent-4-yn-1-ol (the dipolarophile). The nitrile oxide is typically generated in situ from a stable precursor, such as acetaldoxime, to avoid its rapid dimerization.[7]
Experimental Protocol:
The following is a detailed, step-by-step methodology for the synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-ol based on established procedures for 1,3-dipolar cycloadditions.
Materials:
-
Acetaldoxime
-
Pent-4-yn-1-ol
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve acetaldoxime (1.0 equivalent) and pent-4-yn-1-ol (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
In Situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1-2 hours. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low and minimize its dimerization to furoxan.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 3-(3-Methylisoxazol-5-yl)propan-1-ol.
Structural Elucidation and Characterization
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would show characteristic signals for the methyl group on the isoxazole ring, the isoxazole proton, and the three methylene groups of the propanol side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.3 | s | 3H | -CH₃ (isoxazole) | The methyl group at the 3-position of the isoxazole ring is expected to be a singlet in this range.[8] |
| ~ 6.1 | s | 1H | Isoxazole C4-H | The proton on the isoxazole ring at the 4-position typically appears as a singlet in this region.[9] |
| ~ 3.7 | t | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group will be a triplet due to coupling with the adjacent methylene group. |
| ~ 2.8 | t | 2H | Isoxazole-CH₂- | The methylene group adjacent to the isoxazole ring will be a triplet, coupled to the central methylene group. |
| ~ 2.0 | p | 2H | -CH₂-CH₂-CH₂- | The central methylene group will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups. |
| ~ 1.5-2.5 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C5 (isoxazole) | The carbon at the 5-position of the isoxazole ring, attached to the side chain, is expected to be significantly downfield.[8] |
| ~ 160 | C3 (isoxazole) | The carbon at the 3-position, attached to the methyl group, will also be downfield.[8] |
| ~ 100 | C4 (isoxazole) | The carbon at the 4-position of the isoxazole ring typically resonates around this value.[8] |
| ~ 61 | -CH₂-OH | The carbon bearing the hydroxyl group is expected in this region. |
| ~ 30 | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain. |
| ~ 25 | Isoxazole-CH₂- | The carbon of the propyl chain attached to the isoxazole ring. |
| ~ 11 | -CH₃ (isoxazole) | The methyl carbon on the isoxazole ring is expected to be the most upfield signal.[8] |
Predicted Key IR Absorption Data
The IR spectrum will be characterized by a strong, broad absorption for the hydroxyl group and characteristic peaks for the isoxazole ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3600-3200 (broad) | O-H stretch |
| ~ 2950-2850 | C-H stretch (aliphatic) |
| ~ 1600-1550 | C=N stretch (isoxazole) |
| ~ 1450-1400 | C=C stretch (isoxazole) |
| ~ 1100-1000 | C-O stretch |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 141. Fragmentation would likely involve cleavage of the propanol side chain, with characteristic losses of H₂O, C₃H₇O, and fragmentation of the isoxazole ring.
Reactivity and Potential Applications
The chemical reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol is dictated by the isoxazole ring and the primary alcohol functional group. The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding, and its metabolic stability. While specific applications for 3-(3-Methylisoxazol-5-yl)propan-1-ol have not been explicitly documented, its structure suggests several potential areas of interest for drug discovery:
-
Scaffold for Library Synthesis: The primary alcohol provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for high-throughput screening.
-
Neurological Disorders: The isoxazole ring is found in compounds that interact with various receptors in the central nervous system.
-
Infectious Diseases: The antimicrobial properties of many isoxazole-containing drugs suggest that derivatives of this compound could be explored as novel antibacterial or antifungal agents.[5]
-
Oncology: Given the prevalence of isoxazoles in anticancer drug candidates, this molecule could serve as a starting point for the development of new therapeutics.[10]
Safety Information
As with any chemical, 3-(3-Methylisoxazol-5-yl)propan-1-ol should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
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